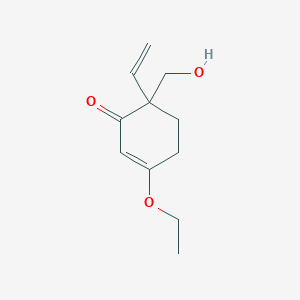
magnesium;pent-1-ene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;pent-1-ene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically represented as C5H9BrMg and is known for its reactivity with various electrophiles, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;pent-1-ene;bromide can be synthesized through the reaction of pent-1-ene with magnesium in the presence of a bromine source. The reaction typically takes place in an anhydrous ether solvent, such as tetrahydrofuran (THF), to prevent the highly reactive Grignard reagent from reacting with moisture. The general reaction is as follows:
C5H9Br+Mg→C5H9MgBr
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Large-scale reactors equipped with efficient cooling systems are used to manage the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;pent-1-ene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Catalysts: Often requires catalysts such as copper(I) iodide for coupling reactions.
Major Products Formed
Alcohols: Formed from reactions with carbonyl compounds.
Alkanes and Alkenes: Formed from substitution and coupling reactions.
Applications De Recherche Scientifique
Magnesium;pent-1-ene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of magnesium;pent-1-ene;bromide involves the formation of a highly reactive nucleophile. The magnesium atom in the compound coordinates with the bromide, creating a polarized bond that facilitates nucleophilic attack on electrophiles. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;but-1-ene;bromide
- Magnesium;hex-1-ene;bromide
- Magnesium;prop-1-ene;bromide
Uniqueness
Magnesium;pent-1-ene;bromide is unique due to its specific chain length and reactivity profile. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its ability to form stable intermediates while reacting with various electrophiles sets it apart from other Grignard reagents.
Propriétés
Numéro CAS |
63148-16-3 |
|---|---|
Formule moléculaire |
C5H9BrMg |
Poids moléculaire |
173.33 g/mol |
Nom IUPAC |
magnesium;pent-1-ene;bromide |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-3-5-4-2;;/h3-4H,1,5H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RJXRHBUKZSCPOF-UHFFFAOYSA-M |
SMILES canonique |
C[CH-]CC=C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


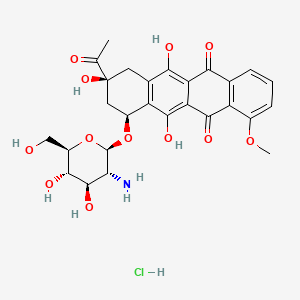
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
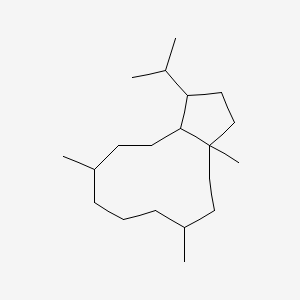
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
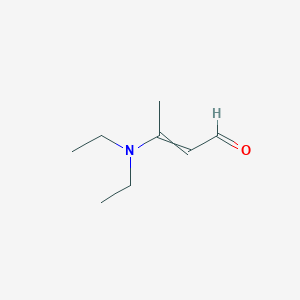
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
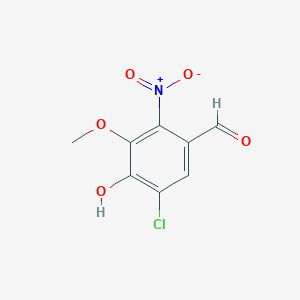
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)

![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)
